molecular formula C10H13NO2 B12443256 (4-Amino-2,6-dimethylphenyl)acetic acid

(4-Amino-2,6-dimethylphenyl)acetic acid

Cat. No.: B12443256
M. Wt: 179.22 g/mol
InChI Key: BZRYYCKUEZQZAI-UHFFFAOYSA-N
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Description

(4-Amino-2,6-dimethylphenyl)acetic acid (CAS 1260786-17-1) is an aromatic acetic acid derivative with the molecular formula C 10 H 13 NO 2 and a molecular weight of 179.22 g/mol . This compound features a carboxylic acid group attached to a 2,6-dimethylphenyl ring that is further substituted with an amino group at the para position, making it a valuable building block in organic and medicinal chemistry research. This compound serves as a key synthetic intermediate in pharmaceutical research. The structure of this compound is analogous to derivatives of anthranilic acid (2-aminobenzoic acid), which are extensively used as starting materials for compounds with demonstrated biological activity . Specifically, similar aminobenzoic acid frameworks are found in non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active molecules, suggesting its potential application in the synthesis of new therapeutic candidates or in metallochemistry as a ligand for forming metal complexes . Researchers can leverage the reactivity of both the amino and carboxylic acid functional groups for further chemical modifications, such as amide bond formation or metal coordination studies. The product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(4-amino-2,6-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H13NO2/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4H,5,11H2,1-2H3,(H,12,13)

InChI Key

BZRYYCKUEZQZAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)O)C)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Amino 2,6 Dimethylphenyl Acetic Acid

Established Synthetic Routes and Reaction Optimizations

The preparation of (4-Amino-2,6-dimethylphenyl)acetic acid can be approached through several multi-step synthetic pathways. These routes often involve the strategic introduction of the amino and acetic acid functionalities onto a 2,6-dimethylbenzene core. Reaction optimization at each stage is crucial to maximize yields and ensure the purity of the final product.

Multi-Step Synthesis Approaches

A common and logical approach to the synthesis of this compound involves the nitration of a suitable 2,6-dimethylphenyl precursor, followed by chemical modifications to introduce the acetic acid side chain and subsequent reduction of the nitro group to the desired amine.

One plausible pathway begins with the nitration of 2,6-dimethylbenzoic acid. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control regioselectivity and prevent side reactions. truman.edu The resulting 2,6-dimethyl-4-nitrobenzoic acid can then be converted to the corresponding benzyl (B1604629) halide, for example, through reduction of the carboxylic acid to an alcohol followed by halogenation. The benzyl halide can then undergo cyanation, followed by hydrolysis of the nitrile to yield 2,6-dimethyl-4-nitrophenylacetic acid. libretexts.org The final step involves the reduction of the nitro group to an amine. This can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with reagents like tin(II) chloride in hydrochloric acid. nih.gov

An alternative approach is the Willgerodt-Kindler reaction, which can be applied to 4-amino-2,6-dimethylacetophenone. wikipedia.orgorganic-chemistry.org This reaction converts an aryl ketone into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. nih.govresearchgate.net The reaction is typically carried out by heating the ketone with sulfur and a secondary amine, such as morpholine. mdma.ch Subsequent hydrolysis of the resulting thioamide with a strong acid or base yields this compound.

Reaction Step Reagents and Conditions Intermediate/Product Typical Yield (%)
Route 1: Nitration/Reduction
Nitration2,6-Dimethylbenzoic acid, HNO₃, H₂SO₄, 0-5 °C2,6-Dimethyl-4-nitrobenzoic acid60-70
Side Chain Formation1. Reduction (e.g., LiAlH₄) 2. Halogenation (e.g., PBr₃) 3. Cyanation (e.g., NaCN) 4. Hydrolysis (acid or base)2,6-Dimethyl-4-nitrophenylacetic acid50-60 (over 4 steps)
ReductionH₂, Pd/C, Ethanol or SnCl₂, HClThis compound85-95
Route 2: Willgerodt-Kindler
Thioamide Formation4-Amino-2,6-dimethylacetophenone, Sulfur, Morpholine, Reflux2-(4-Amino-2,6-dimethylphenyl)-1-morpholino-1-thioxoethane60-75
HydrolysisConcentrated HCl or NaOH, RefluxThis compound70-85

Strategic Protecting Group Implementations

Given the presence of a reactive primary amino group, the use of protecting groups is often essential to prevent unwanted side reactions during the synthesis and subsequent derivatization of this compound. acs.orgwikipedia.org The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its removal. acs.org

For the amino group, common protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. researchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of non-acidic conditions, making it suitable for subsequent reactions involving the carboxylic acid moiety. It can be readily removed with strong acids such as trifluoroacetic acid (TFA). researchgate.net The Cbz group, introduced using benzyl chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis. researchgate.net

When performing reactions at the carboxylic acid, such as esterification under acidic conditions, the amino group must be protected to prevent protonation, which would render the compound insoluble and unreactive. Similarly, during amide bond formation using coupling agents, protection of the amino group prevents it from acting as a competing nucleophile. jocpr.com

Catalytic Methodologies in Synthesis

Catalytic methods play a crucial role in several steps of the synthesis of this compound and its derivatives, offering milder reaction conditions and improved efficiency.

In the reduction of the nitro intermediate (2,6-dimethyl-4-nitrophenylacetic acid), catalytic hydrogenation is a widely used and effective method. nih.gov Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are employed in the presence of hydrogen gas to selectively reduce the nitro group to an amine without affecting the carboxylic acid or the aromatic ring.

Furthermore, recent advancements in catalysis offer direct amidation methods that can be applied to the derivatization of the final product. For instance, nickel chloride (NiCl₂) has been shown to catalyze the direct amidation of phenylacetic acid derivatives with amines, providing a more atom-economical and environmentally friendly alternative to traditional coupling reagents. nih.gov Titanium(IV) tetrafluoride (TiF₄) is another catalyst that has demonstrated effectiveness in the direct amidation of carboxylic acids, including those with amino acid functionalities. researchgate.netrsc.org

Derivatization and Functionalization Strategies

The presence of both an amino and a carboxylic acid group makes this compound a versatile building block for further chemical modifications. Amide bond formation and esterification are two of the most common derivatization strategies employed.

Amide Bond Formations

The carboxylic acid moiety of this compound can be readily converted into a wide range of amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid. hepatochem.com

Commonly used coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.gov The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired amine. This method is highly effective but may not be suitable for sensitive substrates due to the harsh conditions.

As mentioned earlier, direct catalytic amidation offers a greener alternative. catalyticamidation.info For these reactions, the amino group of this compound would likely require protection to prevent self-polymerization.

Amine Coupling Reagent/Catalyst Solvent Conditions Product Yield (%)
BenzylamineEDC, HOBtDMFRoom Temp, 12 hN-Benzyl-2-(4-amino-2,6-dimethylphenyl)acetamide85-95
MorpholineSOCl₂, then MorpholineDCM0 °C to Room Temp, 4 h1-(2-(4-Amino-2,6-dimethylphenyl)acetyl)morpholine80-90
Aniline (B41778)NiCl₂ (with protected amine)TolueneReflux, 24 hN-Phenyl-2-(4-amino-2,6-dimethylphenyl)acetamide70-80
Glycine methyl esterHATU, DIPEADMFRoom Temp, 6 hMethyl 2-(2-(4-amino-2,6-dimethylphenyl)acetamido)acetate80-90

Esterification Reactions

Esterification of the carboxylic acid group provides another avenue for derivatization. The classical Fischer esterification, involving heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. organic-chemistry.orgnih.gov However, for this reaction, the amino group of this compound must be protected to avoid protonation. acs.org

Milder esterification methods are often preferred, especially for more complex substrates. The use of coupling reagents like DCC with 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst allows for esterification to proceed at room temperature. researchgate.net Alternatively, the carboxylic acid can be converted to its acid chloride and then reacted with an alcohol.

Recent studies have shown that sulfuric acid can catalyze the esterification of amino acids in a thin film with methanol, offering a selective method for the COOH moiety. acs.org This could potentially be applied to this compound.

Alcohol Method Catalyst/Reagent Solvent Conditions Product Yield (%)
MethanolFischer Esterification (with protected amine)H₂SO₄MethanolReflux, 8 hMethyl (4-amino-2,6-dimethylphenyl)acetate75-85
EthanolDCC CouplingDCC, DMAPDCMRoom Temp, 12 hEthyl (4-amino-2,6-dimethylphenyl)acetate80-90
Benzyl alcoholAcid Chloride1. SOCl₂ 2. Benzyl alcohol, PyridineDCM0 °C to Room Temp, 6 hBenzyl (4-amino-2,6-dimethylphenyl)acetate85-95
tert-ButanolSteglich EsterificationDCC, DMAPDCMRoom Temp, 24 htert-Butyl (4-amino-2,6-dimethylphenyl)acetate60-70

Green Chemistry Approaches in Synthesis

Applying the principles of green chemistry to the synthesis of this compound and its derivatives is crucial for minimizing environmental impact. This involves the use of environmentally benign solvents, renewable starting materials, and catalytic rather than stoichiometric reagents to improve atom economy and reduce waste.

One key area of focus is the replacement of hazardous solvents with greener alternatives. Traditional organic solvents can be substituted with water, ethanol, 2-butanol, ethyl acetate (B1210297), or 2-MeTHF (2-Methyltetrahydrofuran), which are considered more sustainable. semanticscholar.orgresearchgate.net For instance, syntheses involving acylation or condensation steps could potentially be performed in aqueous media or bio-derived solvents. semanticscholar.orgsphinxsai.com

The use of biocatalysts, such as enzymes, represents a significant green chemistry strategy. Transaminases, for example, are used for the synthesis of chiral amino compounds with high enantioselectivity under mild, aqueous conditions, offering a green alternative to traditional chemical amination and resolution methods. semanticscholar.org Similarly, other enzymatic processes could be developed for the synthesis or modification of the target compound.

Catalysis is another cornerstone of green chemistry. The development of heterogeneous catalysts that can be easily recovered and reused is highly desirable. For example, using zinc dust in acetic acid for acetylation avoids the use of more hazardous reagents like acetic anhydride (B1165640) and reduces byproducts. sphinxsai.com The use of natural, low-cost catalysts, such as ash derived from biomass, has also been shown to be effective in certain organic transformations, presenting an innovative and sustainable approach. ajgreenchem.com

Table 3: Green Chemistry Approaches in Synthesis

Green Approach Traditional Method Green Alternative Key Advantages
Solvent Choice Chlorinated solvents (e.g., Dichloromethane), Toluene. researchgate.net Water, Ethanol, Ethyl Acetate, 2-MeTHF. semanticscholar.orgresearchgate.net Reduced toxicity, improved safety, often renewable.
Catalysis Stoichiometric reagents (e.g., Acetic Anhydride). sphinxsai.com Heterogeneous catalysts (e.g., Zn dust), Biocatalysts (e.g., Transaminases). sphinxsai.comsemanticscholar.org Higher atom economy, catalyst recyclability, mild reaction conditions.
Reaction Conditions High temperatures, harsh acids/bases. Use of organocatalysts, microwave irradiation, aqueous conditions. chemrevlett.com Reduced energy consumption, increased reaction speed, less waste.

| Starting Materials | Petroleum-derived feedstocks. | Bio-based starting materials (where applicable). | Use of renewable resources. |

Advanced Spectroscopic and Structural Characterization of 4 Amino 2,6 Dimethylphenyl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds in solution. For (4-Amino-2,6-dimethylphenyl)acetic acid, ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques provide detailed information about the chemical environment of each atom.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) Analyses

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts and coupling constants can be predicted based on the analysis of structurally related compounds.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methyl groups, the methylene (B1212753) group of the acetic acid moiety, the amino group, and the carboxylic acid proton.

Aromatic Protons (Ar-H): The two equivalent aromatic protons at the 3 and 5 positions would appear as a singlet, typically in the range of δ 6.5-7.0 ppm. The electron-donating effect of the amino group and the methyl groups would shield these protons, causing them to resonate at a relatively upfield chemical shift compared to benzene (B151609) (δ 7.34 ppm).

Methyl Protons (-CH₃): The six protons of the two equivalent methyl groups at the 2 and 6 positions would also appear as a singlet, expected in the region of δ 2.1-2.4 ppm.

Methylene Protons (-CH₂-): The two protons of the methylene group in the acetic acid side chain would present as a singlet, anticipated around δ 3.5-3.7 ppm.

Amino Protons (-NH₂): The two protons of the amino group would give rise to a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration, but typically falls within δ 3.0-5.0 ppm.

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to produce a broad singlet at a downfield chemical shift, generally above δ 10.0 ppm, and its observation can be solvent-dependent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts for this compound are as follows:

Carboxylic Carbonyl Carbon (-COOH): This carbon is expected to resonate in the downfield region, typically around δ 170-180 ppm.

Aromatic Carbons (Ar-C): The aromatic carbons would show a range of chemical shifts. The carbon bearing the amino group (C4) would be significantly shielded (δ 140-150 ppm), while the carbons bearing the methyl groups (C2 and C6) would also be influenced by substitution (δ 130-140 ppm). The unsubstituted aromatic carbons (C3 and C5) would appear at a more upfield position (δ 115-125 ppm). The carbon attached to the acetic acid moiety (C1) would be found around δ 125-135 ppm.

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to have a chemical shift in the range of δ 40-45 ppm.

Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups would appear at a more upfield region, typically around δ 18-22 ppm.

For comparison, the ¹H NMR spectrum of the related compound N,N,4-trimethylaniline shows aromatic protons at δ 7.06 and 6.70 ppm, the N,N-dimethyl protons at δ 2.90 ppm, and the 4-methyl protons at δ 2.26 ppm. The ¹³C NMR spectrum of this compound displays signals for the aromatic carbons between δ 113.33 and 148.74 ppm, the N,N-dimethyl carbons at δ 41.18 ppm, and the 4-methyl carbon at δ 20.28 ppm rsc.org. These values provide a reasonable reference for estimating the chemical shifts in this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ar-H (3, 5)6.5 - 7.0 (s, 2H)115 - 125
Ar-CH₃ (2, 6)2.1 - 2.4 (s, 6H)18 - 22
-CH₂-COOH3.5 - 3.7 (s, 2H)40 - 45
-NH₂3.0 - 5.0 (br s, 2H)-
-COOH> 10.0 (br s, 1H)170 - 180
C1-Ar-125 - 135
C2, C6-Ar-130 - 140
C4-Ar-140 - 150

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of the ¹H and ¹³C NMR signals and for confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In the case of this compound, significant correlations would not be expected due to the presence of mostly singlet signals. However, in derivatives where the symmetry is broken, correlations between adjacent aromatic protons would be observable.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the proton signals to their corresponding carbon atoms. For example, the aromatic proton signal would correlate with the aromatic CH carbon signal, the methyl proton signal with the methyl carbon signal, and the methylene proton signal with the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. Key HMBC correlations for this compound would include:

Correlations from the methylene protons (-CH₂-) to the carboxylic carbonyl carbon (-COOH) and the C1 aromatic carbon.

Correlations from the methyl protons (-CH₃) to the C2/C6 and C1/C3/C5 aromatic carbons.

Correlations from the aromatic protons (H3/H5) to the C1, C2/C6, and C4 aromatic carbons.

Analysis of HMBC data for similar structures, such as certain cyclotetrapeptides containing substituted aromatic amino acids, demonstrates the power of this technique in establishing long-range connectivities. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in a molecule. These techniques are complementary and together offer a comprehensive vibrational analysis.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by the following absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in a carboxylic acid dimer.

N-H Stretch (Amino Group): Two sharp to medium bands are anticipated in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations (from the methyl and methylene groups) are found just below 3000 cm⁻¹.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid, likely in a dimeric form in the solid state.

N-H Bend (Amino Group): A medium to strong band in the region of 1590-1650 cm⁻¹ is characteristic of the N-H scissoring vibration.

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the aromatic ring stretching vibrations.

C-N Stretch (Aromatic Amine): A medium intensity band is expected in the 1250-1350 cm⁻¹ region.

O-H Bend (Carboxylic Acid): A broad band may appear around 920 cm⁻¹.

Studies on similar molecules like p-aminophenylacetic acid show characteristic IR bands that support these expected vibrational modes. orgsyn.org

Raman Spectroscopy:

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show:

Aromatic Ring Vibrations: Strong bands corresponding to the symmetric stretching of the substituted benzene ring would be prominent.

C-C and C-N Vibrations: Vibrations associated with the carbon skeleton and the carbon-nitrogen bond would also be active.

Methyl Group Vibrations: Symmetric C-H stretching and bending modes of the methyl groups would be observable.

Vibrations of polar bonds like O-H and C=O are generally weaker in Raman spectra compared to IR spectra. nih.gov

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies for this compound

Vibrational Mode IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300WeakBroad, Strong (IR)
N-H Stretch (Amino)3300-3500MediumMedium (IR)
C-H Stretch (Aromatic)>3000StrongMedium (IR), Strong (Raman)
C-H Stretch (Aliphatic)<3000StrongMedium (IR), Strong (Raman)
C=O Stretch (Carboxylic Acid)1700-1725WeakStrong (IR)
N-H Bend (Amino)1590-1650WeakMedium-Strong (IR)
C=C Stretch (Aromatic)1450-1600StrongVariable (IR), Strong (Raman)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₃NO₂), the exact mass is 179.0946 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 179. The fragmentation of this molecule would likely proceed through several key pathways:

Loss of the Carboxyl Group: A prominent fragmentation would be the loss of the -COOH group (45 Da), leading to a fragment ion at m/z 134. This corresponds to the benzylic-type cation [H₂N(CH₃)₂C₆H₂CH₂]⁺.

Alpha-Cleavage: Cleavage of the bond between the methylene group and the aromatic ring would result in a fragment at m/z 135, corresponding to the [H₂N(CH₃)₂C₆H₂]⁺ ion, and a fragment at m/z 44, corresponding to the [CH₂COOH]⁺ radical cation.

Loss of Water: If the molecule undergoes intramolecular rearrangement, a loss of water (18 Da) from the molecular ion could occur, leading to a peak at m/z 161.

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could lead to a fragment at m/z 135.

High-resolution mass spectrometry (HRMS) would be invaluable for confirming the elemental composition of the parent ion and its fragments. For instance, in a study of a related cyclotetrapeptide, a diagnostic fragment ion observed in the MS/MS spectrum confirmed the presence of an aromatic amino acid residue. acs.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray diffraction study would reveal how the molecules pack in the solid state. Key features to expect include:

Hydrogen Bonding: The presence of both a carboxylic acid group and an amino group suggests the formation of extensive hydrogen bonding networks. The carboxylic acid groups are likely to form centrosymmetric dimers through O-H···O hydrogen bonds. The amino group can act as a hydrogen bond donor, forming N-H···O bonds with the carbonyl oxygen of a neighboring molecule.

Molecular Conformation: The analysis would determine the torsion angles between the phenyl ring and the acetic acid side chain, as well as the planarity of the aromatic ring.

Zwitterionic Form: It is possible that in the crystalline state, the molecule exists as a zwitterion, with the carboxylic acid proton transferred to the amino group. This would result in a carboxylate group (-COO⁻) and an ammonium (B1175870) group (-NH₃⁺). The presence of a zwitterion would be evident from the N-H···O hydrogen bonding patterns and the C-O bond lengths in the carboxylate group, which would be intermediate between a single and a double bond. Studies on similar compounds like 4-aminophenylacetic acid have shown the existence of a zwitterionic form in the crystal structure, leading to a three-dimensional network through strong N-H···O hydrogen bonds. researchgate.net

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a substance to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those with multiple hydrogen bonding functionalities like this compound. Different polymorphs can exhibit different physical properties.

Crystal engineering studies could be employed to design and synthesize co-crystals of this compound with other molecules (co-formers). By selecting co-formers with complementary functional groups, it is possible to create novel crystalline materials with tailored supramolecular architectures and potentially enhanced properties. For example, co-crystals of phenylacetic acid with various nitrogen-containing heterocyclic compounds have been successfully prepared, demonstrating the formation of robust supramolecular synthons like the carboxylic acid-pyridine heterosynthon. cput.ac.za Similar strategies could be applied to this compound to explore its co-crystallization behavior.

Co-crystal and Salt Formation Research

The formation of co-crystals and salts is a critical area of pharmaceutical and materials science, aimed at modifying the physicochemical properties of an active pharmaceutical ingredient (API) without altering its chemical structure. For a molecule like this compound, which possesses both a basic amino group and an acidic carboxylic acid group, intramolecular and intermolecular interactions are expected to play a significant role in its solid-state forms.

Theoretical Framework:

This compound is an amphoteric molecule, capable of acting as both a hydrogen bond donor and acceptor. The primary amino group (-NH2) can be protonated to form an ammonium salt, while the carboxylic acid group (-COOH) can be deprotonated to form a carboxylate salt. This dual functionality also makes it a prime candidate for co-crystal formation, where it can form non-ionic hydrogen bonds with other molecules (co-formers).

Expected Research Directions:

Co-crystal Screening: A systematic co-crystal screen would likely involve reacting this compound with a library of pharmaceutically acceptable co-formers. These co-formers are typically selected based on their ability to form robust hydrogen bonds. Given the structure of the target compound, suitable co-formers could include:

Carboxylic acids: to form hydrogen bonds with the amino group.

Amines and amides: to interact with the carboxylic acid moiety.

Alcohols and phenols: capable of donating and accepting hydrogen bonds.

Salt Formation Studies: Research into salt formation would involve reacting this compound with various acids and bases to produce different salt forms. The choice of the counter-ion is crucial as it can significantly impact properties like solubility, stability, and bioavailability.

Hypothetical Co-crystal/Salt Data:

While specific experimental data is not publicly available, a hypothetical table of potential co-crystals and salts is presented below to illustrate the expected outcomes of such research.

Co-former/Counter-ionType of InteractionPotential Impact on Physicochemical Properties
Benzoic AcidCo-crystalEnhanced stability, modified dissolution rate
Pyridin-2-amineCo-crystalAltered crystal habit, potential for polymorphism
Hydrochloric AcidSalt (Hydrochloride)Increased aqueous solubility
Sodium HydroxideSalt (Sodium)Improved dissolution in neutral pH

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis and derivatization reactions. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most probable techniques to be employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound.

Reversed-Phase HPLC (RP-HPLC): This would be the most common HPLC mode for this compound. A C18 or C8 column would likely be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the mobile phase would be a critical parameter to control the ionization state of the amino and carboxylic acid groups and thus achieve optimal retention and peak shape.

Detection: A UV detector would be suitable for detection, as the phenyl ring provides a chromophore. The detection wavelength would likely be set around the UV maximum of the compound.

A hypothetical HPLC method is detailed in the table below:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography (GC):

GC analysis of this compound would likely require derivatization to increase its volatility and thermal stability. The carboxylic acid and amino groups are polar and can lead to poor peak shape and decomposition in the hot GC inlet.

Derivatization: A common approach would be silylation, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -COOH and -NH2 groups to their trimethylsilyl (B98337) (TMS) derivatives. Esterification of the carboxylic acid followed by acylation of the amino group is another possibility.

Column and Detection: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be suitable for separating the derivatized analyte. A Flame Ionization Detector (FID) would provide good sensitivity, while a Mass Spectrometer (MS) would offer definitive identification. A patent for the related compound 4-chloro-2,6-dimethylaniline (B43096) mentions the use of gas chromatography for its analysis, suggesting that GC is a viable technique for this class of compounds.

A hypothetical GC-MS method for the TMS-derivatized compound is outlined below:

ParameterCondition
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 15 °C/min to 300 °C (hold 5 min)
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu

Computational Chemistry and Molecular Modeling Studies on 4 Amino 2,6 Dimethylphenyl Acetic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Detailed quantum chemical calculations for (4-Amino-2,6-dimethylphenyl)acetic acid have not been reported in the reviewed literature. Such studies would typically involve the use of methods like Density Functional Theory (DFT) or ab initio calculations to provide fundamental insights into the molecule's properties.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. For this compound, specific values for HOMO and LUMO energies and the corresponding energy gap have not been documented in published research.

A hypothetical data table for such analysis would look like this:

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Vibrational frequency analysis, typically performed using DFT calculations, predicts the infrared (IR) and Raman spectra of a molecule. This allows for the assignment of vibrational modes to specific functional groups and can be correlated with experimental spectroscopic data to confirm the molecular structure. No such computational spectroscopic analysis for this compound has been found in the public domain.

A representative data table for vibrational frequencies would be structured as follows:

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretchCarboxylic AcidData not availableData not available
C=O stretchCarboxylic AcidData not availableData not available
N-H stretchAmineData not availableData not available
C-N stretchAmineData not availableData not available
Aromatic C-H stretchPhenyl RingData not availableData not available

Reactivity descriptors, such as electronegativity, chemical hardness, and softness, derived from quantum chemical calculations, help in predicting the reactive sites of a molecule. Molecular Electrostatic Potential (MEP) maps visually represent the charge distribution and are used to identify electrophilic and nucleophilic regions. There are no published studies detailing these descriptors or presenting MEP maps for this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. By mapping the potential energy surface as a function of rotatable bonds, the most stable conformations can be identified. This information is critical for understanding how the molecule might interact with its environment. To date, no conformational analysis or energy landscape studies for this compound have been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational changes and interactions with solvent molecules. This computational technique is invaluable for studying the behavior of molecules in a biological environment. There is no evidence of MD simulations having been performed and published for this compound in the available literature.

Molecular Docking and Ligand-Target Interaction Prediction (Preclinical Contexts)

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. This is a cornerstone of modern drug discovery. While docking studies have been conducted on analogous compounds, there are no specific published reports of molecular docking studies involving this compound to predict its potential biological targets or binding interactions.

A hypothetical table summarizing docking results would typically include:

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Target NameData not availableData not available

Enzyme Active Site Interactions

Detailed studies on the specific interactions between this compound and enzyme active sites have not been published. An enzyme's active site is a specific region, composed of a unique arrangement of amino acid residues, where a substrate binds and a chemical reaction is catalyzed. wikipedia.orglibretexts.org The nature of these interactions—which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces—determines the substrate's positioning and the efficiency of the catalytic process. nih.gov

For a molecule like this compound, a hypothetical molecular docking study would analyze how its functional groups—the amino group, the carboxylic acid, and the dimethylated phenyl ring—orient themselves within a target enzyme's active site. The amino group could act as a hydrogen bond donor or acceptor, while the carboxylic acid could form strong ionic interactions or hydrogen bonds with basic amino acid residues like lysine (B10760008) or arginine. nih.gov The dimethylphenyl group would likely engage in hydrophobic or van der Waals interactions with nonpolar residues in the active site pocket. chemrxiv.org

Without specific research, a data table detailing these interactions cannot be constructed. Such a table would typically list the interacting amino acid residues of a specific enzyme, the type of interaction (e.g., hydrogen bond, hydrophobic), and the distance of the interaction, as predicted by molecular modeling software.

Table 1: Hypothetical Enzyme Active Site Interactions for this compound (Illustrative Example) (Note: The following table is a hypothetical illustration of how such data would be presented. No specific research data is available for this compound.)

Interacting Residue (Enzyme) Functional Group of Ligand Interaction Type Distance (Å)
Aspartic Acid (ASP) 189 Amino Group Hydrogen Bond 2.8
Serine (SER) 195 Carboxylic Acid Hydrogen Bond 3.1
Tryptophan (TRP) 215 Phenyl Ring Pi-Pi Stacking 4.5

Protein Binding Affinity Predictions

Similarly, there is a lack of published data concerning the predicted protein binding affinity of this compound. Protein binding affinity refers to the strength of the binding interaction between a ligand (the small molecule) and a protein. nih.gov It is often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Computationally, binding affinity can be estimated using scoring functions in molecular docking programs or through more rigorous methods like free energy perturbation (FEP) or molecular mechanics/generalized Born surface area (MM/GBSA) calculations. nih.govnih.gov

These predictions are crucial in early-stage drug discovery for prioritizing compounds for synthesis and biological testing. nih.gov A higher predicted binding affinity suggests a stronger and potentially more effective interaction.

A computational study on this compound would yield predicted binding energy values against one or more protein targets. This information would be compiled into a data table.

Table 2: Hypothetical Protein Binding Affinity Predictions for this compound (Illustrative Example) (Note: The following table is a hypothetical illustration. No specific research data is available for this compound.)

Target Protein Computational Method Predicted Binding Affinity (kcal/mol) Predicted Ki (nM)
Cyclooxygenase-2 (COX-2) AutoDock Vina -8.5 250
Carbonic Anhydrase II Glide/SP -7.9 600

Investigation of Biological Activities of 4 Amino 2,6 Dimethylphenyl Acetic Acid in in Vitro and Preclinical Models

Antimicrobial Efficacy Studies (e.g., Antibacterial, Antifungal)

No studies reporting the antimicrobial efficacy of (4-Amino-2,6-dimethylphenyl)acetic acid were found.

There is no available data on the Minimum Inhibitory Concentration (MIC) of this compound against any bacterial or fungal strains.

There are no reports available that profile the broad-spectrum antimicrobial activity of this compound.

Antineoplastic Activity in Cancer Cell Lines (In Vitro Cytotoxicity)

No published research on the in vitro cytotoxic or antineoplastic activity of this compound in cancer cell lines could be located.

Data on the half-maximal inhibitory concentration (IC50) values of this compound in any cancer cell lines are not available in the current scientific literature.

There are no studies available that investigate the potential of this compound to induce apoptosis or modulate the cell cycle in cancer cells.

Enzyme Inhibition and Modulation Studies

No information regarding the inhibitory or modulatory effects of this compound on any enzymes has been reported.

Enzyme Kinetics and Substrate Specificity

Currently, there is a lack of publicly available scientific literature detailing the specific enzyme kinetics and substrate specificity of this compound. While the structural similarity of this compound to other biologically active molecules, such as amino acid derivatives and phenylacetic acids, suggests potential interactions with various enzymes, no definitive studies have been published to confirm or quantify these interactions.

Research into related compounds, such as other substituted phenylacetic acid derivatives, has indicated that the nature and position of substituents on the phenyl ring can significantly influence their biological activity, including their ability to act as enzyme inhibitors or substrates. However, without direct experimental data for this compound, any discussion of its enzyme kinetics remains speculative.

Specific Target Enzyme Identification

As of the latest available information, no specific enzyme targets have been identified for this compound in published research. The identification of a specific molecular target is a critical step in understanding the mechanism of action of any biologically active compound. This process typically involves a range of biochemical and molecular biology techniques, such as affinity chromatography, activity-based protein profiling, and computational modeling.

While derivatives of aminophenylacetic acid have been investigated for their antimicrobial properties, which implies interaction with essential microbial enzymes, these studies have not specifically implicated this compound or identified its precise molecular targets.

Antioxidant Activity Assays

There is no specific data from antioxidant activity assays for this compound in the current scientific literature. Standard assays used to evaluate the antioxidant potential of a compound include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the oxygen radical absorbance capacity (ORAC) assay, and the ferric reducing antioxidant power (FRAP) assay. These tests measure the ability of a compound to neutralize free radicals or reduce oxidized species, which are key processes in combating oxidative stress.

Phenolic compounds, in general, are known for their antioxidant properties. The presence of an amino group on the phenyl ring of this compound could theoretically contribute to its antioxidant capacity. However, without experimental results from these standard assays, it is not possible to quantify its potential antioxidant activity or compare it to other known antioxidants.

Herbicide Activity and Plant Growth Regulation Research

Detailed research findings and data tables concerning the herbicide activity or plant growth regulation effects of this compound are not available in the public domain. Herbicides that target amino acid synthesis are a major class of crop protection agents. These herbicides function by inhibiting key enzymes in the biosynthetic pathways of essential amino acids, leading to plant death.

Furthermore, many synthetic auxins, which are a class of plant growth regulators, are derivatives of acetic acid. These compounds can influence various aspects of plant growth and development, including root formation and cell elongation. Given the structural features of this compound, it could plausibly exhibit some level of plant growth regulatory activity. However, in the absence of specific studies and supporting data, any potential herbicidal or plant growth-regulating effects remain unconfirmed.

Mechanistic Elucidation of Biological Actions of 4 Amino 2,6 Dimethylphenyl Acetic Acid

Cellular Pathway Modulations

There is currently no specific information available from published research to detail the cellular pathways modulated by (4-Amino-2,6-dimethylphenyl)acetic acid. The influence of this compound on key cellular processes such as cell proliferation, apoptosis, or inflammatory pathways has not been characterized.

Molecular Target Identification and Validation

The molecular targets of this compound have not been identified or validated. Research has not yet specified any proteins, enzymes, receptors, or other biomolecules with which this compound directly interacts to exert a biological effect.

Signaling Cascade Interventions

Consistent with the lack of identified molecular targets, there is no information on whether this compound intervenes in any specific signaling cascades. The effects of this compound on intracellular signaling pathways, such as kinase cascades or second messenger systems, remain unknown.

Structure-Mechanism Relationships

While the structure of this compound, featuring an amino group and a dimethylated phenyl ring attached to an acetic acid moiety, provides a basis for hypotheses, no studies have been published that establish a relationship between these structural features and a specific biological mechanism. Structure-activity relationship (SAR) studies, which would systematically modify the molecule to determine the functional importance of each part, have not been reported for this compound.

In a related but distinct compound, 2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoic acid, the incorporation of the 2,6-dimethylphenyl group into peptides has been studied to understand structure-activity relationships in the context of hemorphin-4 analogs. researchgate.net However, this does not provide direct insight into the mechanistic actions of this compound itself.

Interactive Data Table: Research Status

SectionResearch Findings
6.1. Cellular Pathway Modulations No specific data available.
6.2. Molecular Target Identification No specific data available.
6.3. Signaling Cascade Interventions No specific data available.
6.4. Structure-Mechanism Relationships No specific data available.

Structure Activity Relationship Sar Studies and Rational Derivative Design of 4 Amino 2,6 Dimethylphenyl Acetic Acid Analogues

Systematic Modification of the Phenyl Ring

The substitution pattern on the phenyl ring is a critical determinant of the biological activity of many aromatic compounds. For analogues of (4-Amino-2,6-dimethylphenyl)acetic acid, the existing 2,6-dimethyl and 4-amino substitutions provide a unique electronic and steric environment. Systematic modifications to this ring can be explored to probe the importance of these features for a given biological target.

Research on substituted anilines has demonstrated that the nature and position of substituents significantly impact their biological effects, such as toxicity. nih.gov Generally, the presence of electron-withdrawing groups on the aniline (B41778) ring tends to increase toxic effects, while electron-donating groups may reduce toxicity. nih.gov In the case of this compound analogues, the two methyl groups at positions 2 and 6 are electron-donating and also introduce significant steric hindrance around the amino group and the phenylacetic acid linkage. The impact of varying these alkyl groups (e.g., replacing methyl with ethyl or isopropyl groups) or introducing different substituents at other positions on the ring could be a key area of investigation.

Furthermore, studies on other phenylacetic acid derivatives have highlighted the importance of the substitution pattern for various activities. For instance, in the development of aldose reductase inhibitors, the introduction of halogenated benzyl (B1604629) subunits to a phenylacetic acid core was found to be a critical factor influencing inhibitory potency. nih.gov A systematic approach for this compound analogues could involve the introduction of a range of substituents at the vacant positions 3 and 5, or replacement of the existing methyl groups, to modulate electronic properties (hydrophobicity, pKa) and steric bulk.

A hypothetical exploration of phenyl ring modifications could involve synthesizing and testing analogues with varying substituents at the 3 and 5 positions, as outlined in the table below.

Compound Modification Rationale
Analogue 1Introduction of a chloro group at position 3Investigate the effect of an electron-withdrawing group
Analogue 2Introduction of a methoxy (B1213986) group at position 3Explore the impact of an electron-donating group with hydrogen bond accepting capability
Analogue 3Replacement of 2,6-dimethyl with 2,6-diethylAssess the influence of increased steric bulk
Analogue 4Removal of the 2,6-dimethyl groupsDetermine the importance of steric hindrance for activity

Derivatization of the Acetic Acid Moiety

The carboxylic acid group of the acetic acid moiety is a key functional group that is often involved in interactions with biological targets, such as forming salt bridges or hydrogen bonds. Derivatization of this group can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties.

Studies on other amino acid and phenylacetic acid analogues provide a roadmap for potential modifications. For instance, esterification of the carboxylic acid group is a common strategy to enhance membrane permeability by masking the negative charge. Research on amino acid transporters has shown that ester derivatives of the C-terminus can maintain affinity for the transporter, suggesting that a negative charge may not be essential for recognition in all cases. nih.gov The conversion of the carboxylic acid to an amide is another common modification that can introduce new hydrogen bonding possibilities and alter the electronic nature of the molecule. The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide from its corresponding acid demonstrates a viable synthetic route for such a modification. mdpi.com

The following table outlines potential derivatizations of the acetic acid moiety and their scientific rationale.

Derivative Modification Potential Impact
Methyl esterEsterification of the carboxylic acidIncreased lipophilicity, potential for enhanced cell penetration
AmideConversion of the carboxylic acid to a primary amideIntroduction of hydrogen bond donor capabilities, altered electronic profile
N-substituted amideReaction with various aminesExploration of steric and electronic requirements of the binding pocket
Bioisosteric replacementReplacement of the carboxylic acid with a tetrazole or hydroxamic acidMimic the acidic properties while potentially improving metabolic stability or target interactions

Exploration of Amino Group Substitutions

In research on 4-aminophenylacetic acid derivatives, the amino group has been used as a synthetic handle to introduce a variety of substituents, leading to compounds with antimicrobial activity. nih.govresearchgate.net For example, condensation with phthalic anhydride (B1165640) blocks the primary amine and serves as an intermediate for further derivatization. nih.govresearchgate.net Acylation of the amino group is another common strategy.

Furthermore, studies on substituted anilines have shown that the hydrogen bonding capacity of the amino group is a crucial factor in their biological activity. nih.gov Therefore, converting the primary amine to a secondary or tertiary amine, or replacing it with other functional groups, would be a logical step in SAR exploration.

The table below details potential modifications to the amino group.

Modification Derivative Type Rationale
N-acetylationAcylamino derivativeInvestigate the effect of a neutral, hydrogen bond donating group
N-alkylationSecondary or tertiary amineModulate basicity and steric bulk
N-arylationDi-aryl amine derivativeExplore the potential for additional aromatic interactions
Replacement with other functional groupse.g., nitro, hydroxylDrastically alter the electronic and hydrogen bonding properties of the 4-position

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For analogues of this compound, a QSAR study could provide valuable predictive models to guide the design of new, more potent derivatives.

A typical QSAR study involves the following steps:

Data Set Generation: A series of analogues with systematically varied substituents on the phenyl ring, acetic acid moiety, and amino group would be synthesized and their biological activity measured (e.g., IC50 or EC50 values).

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These can be classified into several categories:

Electronic Descriptors: Hammett constants (σ), dipole moment, and quantum chemical parameters like HOMO and LUMO energies. nih.gov

Steric Descriptors: Molar refractivity (MR), Taft steric parameters (Es), and van der Waals volume.

Hydrophobic Descriptors: Partition coefficient (log P).

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or Partial Least Squares (PLS) are used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For instance, a QSAR study on substituted anilines revealed that their toxicity was correlated with the Hammett sigma constant and descriptors related to hydrogen bonding capacity. nih.gov A hypothetical QSAR equation for a series of this compound analogues might take the form:

log(1/IC50) = k1 * σ + k2 * logP + k3 * Es + C

Where σ represents the electronic effect of a substituent, logP its hydrophobicity, Es its steric effect, and k1, k2, k3, and C are constants determined by the regression analysis. Such a model could then be used to predict the activity of unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds.

Environmental and Agricultural Research Applications of 4 Amino 2,6 Dimethylphenyl Acetic Acid

Applications in Agricultural Chemistry (e.g., Plant Growth Inhibitors)

Similarly, there is a notable absence of research on the applications of (4-Amino-2,6-dimethylphenyl)acetic acid within agricultural chemistry, specifically concerning its potential as a plant growth inhibitor. While the broader class of phenylacetic acids and their derivatives has been a subject of interest in plant science, dedicated research on the specific effects of the 4-amino-2,6-dimethyl substituted variant on plant growth and development is not documented in accessible scientific literature.

Due to the lack of specific research findings, no data tables or detailed research outcomes can be provided for the outlined topics.

Interdisciplinary Research Perspectives

Integration with Material Science Research (e.g., Photosensitive Materials, Self-Assembling Systems)

A comprehensive search of scientific databases reveals no published studies on the integration of (4-Amino-2,6-dimethylphenyl)acetic acid into material science research. There is no available data on its potential use in the development of photosensitive materials. The photosensitive properties of a compound often depend on the presence of chromophores that can undergo specific photochemical reactions, and it is unknown if this molecule possesses such characteristics.

Similarly, there is a lack of research on the capacity of this compound to participate in self-assembling systems. The formation of such systems is typically driven by non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. While the molecule possesses functional groups capable of these interactions, no experimental evidence has been documented to demonstrate or characterize its self-assembly behavior.

Ligand Design in Coordination Chemistry

In the field of coordination chemistry, this compound has not been reported as a ligand for the synthesis of metal complexes. The amino and carboxylate groups present in the molecule are common coordinating moieties for a wide range of metal ions. The steric hindrance provided by the two methyl groups on the phenyl ring could also influence the coordination geometry and stability of potential metal complexes. However, no studies have been published that describe the synthesis, structure, or properties of any coordination compounds involving this specific ligand.

The absence of research in these areas signifies a notable gap in the scientific literature. The potential of this compound as a building block for novel materials and coordination complexes remains to be unlocked through future experimental investigation.

Future Research Directions and Unexplored Avenues for 4 Amino 2,6 Dimethylphenyl Acetic Acid

Advanced Synthetic Methodologies

The efficient and versatile synthesis of (4-Amino-2,6-dimethylphenyl)acetic acid and its analogs is paramount for extensive biological evaluation. Future research should focus on the development of advanced synthetic methodologies that offer improvements in yield, purity, and scalability.

One promising direction is the exploration of flow chemistry for the synthesis of the core structure and its derivatives. Flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for rapid library generation. A hypothetical continuous-flow synthesis could involve the nitration of 2,6-dimethylphenylacetic acid, followed by a palladium-catalyzed reduction to yield the target amine.

Another area of interest is the application of C-H activation strategies. Direct functionalization of the aromatic ring or the acetic acid side chain could provide a more atom-economical and efficient route to novel derivatives, bypassing traditional multi-step synthetic sequences. For instance, a regioselective C-H amination or arylation could introduce diverse functional groups, expanding the chemical space for biological screening.

Furthermore, the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound derivatives would be crucial if chiral centers are introduced. This could involve the use of chiral catalysts or enzymatic resolutions to separate enantiomers, allowing for the investigation of stereospecific biological activities.

Synthetic Methodology Potential Advantages Key Research Focus
Flow ChemistryImproved yield and safety, rapid library synthesisOptimization of reaction conditions in a continuous-flow setup
C-H ActivationAtom economy, reduced step countDevelopment of regioselective C-H functionalization protocols
Asymmetric SynthesisAccess to enantiomerically pure compoundsDesign of chiral catalysts and enzymatic resolution methods

High-Throughput Screening for Novel Biological Activities

High-throughput screening (HTS) represents a powerful approach to rapidly assess the biological activity of a compound against a vast array of molecular targets. nih.govenamine.net For this compound, a systematic HTS campaign could unveil previously unknown therapeutic potentials.

A primary focus of such a campaign could be screening against a panel of G-protein coupled receptors (GPCRs) , a large family of receptors involved in numerous physiological processes. Given the structural similarities of the compound to some known GPCR ligands, it is plausible that it could modulate the activity of specific receptor subtypes.

Another avenue for HTS is the investigation of its potential as an enzyme inhibitor . Libraries of kinases, proteases, and phosphatases, which are critical targets in oncology and inflammatory diseases, could be screened. The acetic acid moiety could potentially interact with the active sites of certain enzymes.

Furthermore, phenotypic screening using high-content imaging could reveal the compound's effects on cellular morphology, proliferation, and other complex cellular processes. This approach does not require a preconceived hypothesis about the molecular target and can uncover novel mechanisms of action.

Screening Platform Target Class Potential Therapeutic Areas
Biochemical AssaysGPCRs, Kinases, ProteasesNeurology, Oncology, Inflammation
Cell-based AssaysIon Channels, Nuclear ReceptorsCardiovascular Disease, Metabolic Disorders
High-Content ImagingCellular Morphology, Protein LocalizationVarious, including rare diseases

In-depth Mechanistic Studies

Should initial HTS campaigns identify promising biological activities, in-depth mechanistic studies will be essential to understand how this compound exerts its effects at a molecular level.

Target identification and validation would be the first critical step. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches like CRISPR-Cas9 screening could be employed to pinpoint the direct molecular target(s) of the compound.

Once a target is identified, biophysical and biochemical assays will be necessary to characterize the binding affinity and kinetics. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the interaction between the compound and its target protein.

Understanding the downstream signaling pathways modulated by the compound is also crucial. This can be achieved through a combination of transcriptomic (RNA-seq), proteomic, and phosphoproteomic analyses to map the cellular changes induced by the compound. For example, if the compound is found to inhibit a specific kinase, downstream phosphorylation events would be investigated.

Development of Novel Research Tools

Beyond its potential as a therapeutic agent, this compound can be chemically modified to create novel research tools for studying biological systems.

One exciting possibility is the development of fluorescent probes . By conjugating a fluorophore to the this compound scaffold, researchers could create tools to visualize the localization and dynamics of its biological target within living cells using fluorescence microscopy.

Another application is the creation of affinity-based probes for target identification and validation. By immobilizing the compound on a solid support, it can be used to pull down its binding partners from cell lysates, which can then be identified by mass spectrometry.

Finally, the development of photo-affinity labels could provide a powerful method for covalently labeling the binding site of the target protein. This involves incorporating a photoreactive group into the compound's structure, which upon UV irradiation, forms a covalent bond with the target, allowing for precise mapping of the binding pocket.

Research Tool Application Enabling Technology
Fluorescent ProbesLive-cell imaging of target localizationConfocal and Super-resolution Microscopy
Affinity MatricesTarget identification and pull-down assaysMass Spectrometry
Photo-affinity LabelsCovalent labeling of the target binding sitePhotochemistry and Proteomics

Q & A

Q. What are the optimal conditions for synthesizing (4-Amino-2,6-dimethylphenyl)acetic acid with high purity?

The synthesis can be optimized using C–H dimethylation strategies. For example, pinacolinamide-enabled C–H activation allows selective dimethylation at the 2,6-positions of the phenyl ring. Key steps include:

  • Catalyst selection : Use palladium or nickel catalysts for efficient C–H bond activation.
  • Reaction temperature : Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol to achieve >95% purity .

Q. How can solubility challenges of this compound in aqueous solutions be addressed?

The compound’s limited water solubility (due to hydrophobic methyl and aromatic groups) can be mitigated by:

  • Solvent selection : Use ethanol, acetone, or dimethyl sulfoxide (DMSO) as co-solvents (refer to solubility data in polar solvents from ).
  • pH adjustment : Protonate the amino group (pKa ~5–6) using dilute HCl to enhance aqueous solubility.

Q. What safety protocols are critical during handling?

  • Storage : Store at 0–6°C in amber vials to prevent degradation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .

Advanced Research Questions

Q. How are spectral overlaps resolved in NMR characterization of this compound derivatives?

Overlapping signals in 1H^1H-NMR (e.g., C4 and C6 methyl groups) can be addressed by:

  • High-field NMR : Use ≥500 MHz instruments to improve resolution.
  • Decoupling techniques : Apply NOESY or COSY to distinguish coupled protons.
  • Deuteration : Substitute exchangeable protons (e.g., -NH2_2) with deuterium to simplify spectra .

Q. What strategies enable selective functionalization of the amino group in this compound?

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during subsequent reactions (e.g., esterification).
  • Electrophilic substitution : React with acyl chlorides or sulfonating agents in anhydrous dichloromethane at 0°C to avoid side reactions at methyl groups .

Q. How do substituents affect the acidity of the acetic acid moiety?

The electron-donating methyl and amino groups reduce acidity compared to unsubstituted acetic acid.

  • Experimental determination : Perform potentiometric titration (e.g., with 0.1 M NaOH) in ethanol-water mixtures.
  • pKa calculation : Use computational tools (DFT) to model the deprotonation energy. Adjust titration endpoints using phenolphthalein (pH 8.2–10.0) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for derivatives?

Variations may arise from impurities or polymorphic forms.

  • Reproducibility : Recrystallize samples twice and compare DSC thermograms.
  • Cross-validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Why do synthetic yields vary across literature methods?

Yield differences often stem from:

  • Catalyst loading : Optimize Pd(OAc)2_2 or NiCl2_2 concentrations (0.5–2 mol%).
  • Reaction time : Monitor via TLC; extended times may degrade products .

Methodological Tables

Parameter Optimal Condition Reference
Synthesis temperature80–100°C
NMR solvent (for 1H^1H)DMSO-d6_6 or CDCl3_3
HPLC mobile phase70:30 Acetonitrile/0.1% H3_3PO4_4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.